molecular formula C7H6BrF2N B12986898 4-Bromo-3,5-difluoro-N-methylaniline

4-Bromo-3,5-difluoro-N-methylaniline

Cat. No.: B12986898
M. Wt: 222.03 g/mol
InChI Key: ZFTMKPMFIARRLT-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoro-N-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₅BrF₂N. It features a benzene ring substituted with bromine at the 4-position, fluorine atoms at the 3- and 5-positions, and a methyl group attached to the nitrogen atom of the aniline moiety. This compound is structurally significant due to its electron-withdrawing substituents (Br, F) and the electron-donating N-methyl group, which collectively influence its reactivity and physicochemical properties.

The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. However, related derivatives, such as N-[(4-bromo-3,5-difluorophenyl)]maleimide, have been synthesized via azeotropic methods with high yields (92.6%) using p-toluene sulfonic acid as a catalyst .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-3,5-difluoro-N-methylaniline

InChI

InChI=1S/C7H6BrF2N/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3

InChI Key

ZFTMKPMFIARRLT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C(=C1)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoro-N-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using catalysts and specific reaction conditions to increase yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and halogenation are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-difluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3,5-difluoro-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methylated amino group can also play a role in its biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups : The fluorine and bromine substituents in 4-bromo-3,5-difluoro-N-methylaniline create a strongly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogs like 4-bromo-N,N-dimethylaniline, where the N,N-dimethyl group is electron-donating .
  • In contrast, 4-bromo-2,6-dimethylaniline has methyl groups at the 2- and 6-positions, which may hinder ortho-directed reactions .

Market Availability and Pricing

  • 4-Bromo-3,5-difluoro-N-methylaniline: Not directly listed in catalogs, but related compounds like 4-bromo-N,N,3,5-tetramethylaniline are sold by TCI Chemicals at JPY 6,100/1g .
  • Bromo-Methylanilines : Prices vary widely. For example, 2-bromo-3-methylaniline costs JPY 17,000/5g, while 4-bromo-N,N-dimethylaniline is priced at JPY 3,700/25g .

Biological Activity

4-Bromo-3,5-difluoro-N-methylaniline is an organic compound notable for its unique halogenated structure, which includes a bromine atom and two fluorine atoms attached to a benzene ring, along with a methylaniline group. Its molecular formula is C7H6BrF2N, and it has a molecular weight of approximately 208.00 g/mol. The structural characteristics of this compound significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of halogen substituents (bromine and fluorine) on the aromatic ring enhances the compound's lipophilicity and alters its electronic properties. This structural configuration can affect how the compound interacts with biological macromolecules such as proteins and enzymes.

Mechanisms of Biological Activity

Research indicates that 4-bromo-3,5-difluoro-N-methylaniline can interact with various biological targets through non-covalent interactions, including:

  • Hydrogen Bonding: The amino group in the methylaniline moiety can form hydrogen bonds with target proteins.
  • Van der Waals Forces: The bulky halogen substituents may engage in van der Waals interactions, influencing protein conformation and activity.

These interactions can lead to conformational changes in proteins or enzymes, thereby altering their biological functions.

Biological Applications

The compound's potential applications span several areas:

  • Antibacterial Activity: Preliminary studies suggest that compounds structurally similar to 4-bromo-3,5-difluoro-N-methylaniline exhibit antibacterial properties. For instance, derivatives have shown significant activity against resistant strains of bacteria such as XDR Salmonella Typhi, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL .
  • Enzyme Inhibition: In vitro studies have highlighted the compound's ability to inhibit certain enzymes, such as alkaline phosphatase, which is crucial for various metabolic processes. The IC50 value for enzyme inhibition has been noted at approximately 1.469 µM .

Case Studies

  • Antibacterial Efficacy Against XDR Salmonella Typhi
    • A study synthesized derivatives of 4-bromo-3-methylphenyl compounds and evaluated their antibacterial activities using the agar well diffusion method. Among these derivatives, one demonstrated an MIC of 6.25 mg/mL against XDR Salmonella Typhi . This highlights the potential for developing new antibacterial agents based on this compound.
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to assess the binding affinity of 4-bromo-3,5-difluoro-N-methylaniline to bacterial DNA gyrase, a critical target for antibiotic action. The binding energy was calculated at ΔG = −7.5648 kCal/mole, indicating strong interaction compared to standard antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to 4-bromo-3,5-difluoro-N-methylaniline:

Compound NameStructural FeaturesNotable Biological Activity
5-Bromo-2-fluoroaniline Contains one fluorine atomModerate antibacterial activity
5-Bromo-2-methylaniline Lacks fluorine atomsLimited biological activity
4-Bromo-2,6-difluoroaniline Contains two fluorine atomsDifferent reactivity profile
5-Bromo-3-fluorobenzene-1,2-diamine Contains multiple amine groupsPotentially diverse biological activities

The unique combination of bromine and fluorine substituents on 4-bromo-3,5-difluoro-N-methylaniline enhances its reactivity and potential pharmacological applications compared to its analogs.

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